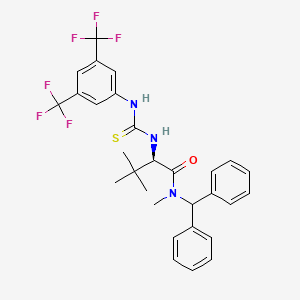

(R)-N-Benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide

Description

Properties

IUPAC Name |

(2R)-N-benzhydryl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N,3,3-trimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F6N3OS/c1-27(2,3)24(25(39)38(4)23(18-11-7-5-8-12-18)19-13-9-6-10-14-19)37-26(40)36-22-16-20(28(30,31)32)15-21(17-22)29(33,34)35/h5-17,23-24H,1-4H3,(H2,36,37,40)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRDZXYJAOQFRH-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F6N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-N-Benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide is a chiral thiourea derivative that has garnered attention for its potential applications in asymmetric synthesis and as an organocatalyst. The compound's unique structure, featuring trifluoromethyl groups and a thiourea moiety, contributes to its biological activity and catalytic properties.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C23H25F6N3OS

- Molecular Weight : 473.48 g/mol

- CAS Number : 934762-68-2

The structural characteristics include:

- Thiourea Functional Group : This group is known for its ability to form hydrogen bonds, which are crucial in stabilizing transition states during chemical reactions.

- Trifluoromethyl Substituents : These groups enhance lipophilicity and can influence the compound's interaction with biological targets.

1. Organocatalytic Activity

This compound has been studied extensively for its role as an organocatalyst in various asymmetric transformations. Notable reactions include:

- Asymmetric Allylation : The compound facilitates the formation of enantioselective homoallylic amines through allylation of acylhydrazones with allylindium reagents.

- Povarov Reaction : It catalyzes the formation of tetrahydroquinolines via an asymmetric Povarov reaction.

These reactions demonstrate the compound's effectiveness in promoting enantioselective synthesis, which is vital in pharmaceutical applications.

3. Toxicological Profile

The safety profile of this compound indicates potential hazards:

- Acute Toxicity : Classified as harmful upon ingestion and skin contact.

- Irritation Risks : Can cause skin and eye irritation.

Table 1: Summary of Biological Activities

Case Study: Asymmetric Synthesis

In a study by Jacobsen et al., this compound was utilized to achieve high enantioselectivity in the synthesis of complex organic molecules. The results indicated that the compound effectively stabilized transition states through hydrogen bonding interactions.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C29H29F6N3OS

- Molecular Weight : 575.68 g/mol

- CAS Number : 2748618-19-9

- Chemical Structure : The compound features a thiourea moiety attached to a benzhydryl group and a trimethylbutanamide structure, which contributes to its chiral nature.

Asymmetric Synthesis

(R)-N-Benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide is primarily used as a chiral organocatalyst in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it valuable for producing chiral compounds, which are crucial in pharmaceuticals.

Case Study: Asymmetric Aldol Reactions

In a study conducted by Jacobsen et al., the compound was employed as a catalyst for the asymmetric aldol reaction between various aldehydes and ketones. The results demonstrated high enantioselectivity (up to 95% ee) for the formation of β-hydroxy ketones, showcasing its effectiveness as a catalyst in organic synthesis .

Organocatalysis

The compound serves as an organocatalyst in various reactions due to its ability to stabilize transition states through hydrogen bonding and other non-covalent interactions.

Example: Michael Addition Reactions

In Michael addition reactions, this compound has been shown to promote the addition of nucleophiles to α,β-unsaturated carbonyl compounds with excellent enantioselectivity. A study reported that this catalyst could achieve up to 92% ee in the formation of chiral Michael adducts .

Pharmaceutical Applications

Given its chiral nature, this compound is also explored for potential applications in pharmaceuticals. Chiral drugs often exhibit different biological activities based on their stereochemistry; thus, synthesizing them with high enantiomeric purity is essential.

Example: Synthesis of Anticancer Agents

Research has indicated that this compound can be utilized in the synthesis of various anticancer agents by facilitating the formation of chiral intermediates that are pivotal for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

- (S)-Enantiomer : The (S)-enantiomer of this compound, (S)-N-Benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide (CAS: 1186602-28-7), shares identical functional groups but differs in stereochemistry. Enantiomeric purity is critical for biological activity; for instance, the (S)-form may exhibit distinct binding affinities to chiral targets like proteases or kinases. Both enantiomers are available commercially at >98% purity .

Substituent Modifications

- (R)-N-Benzyl Analogue: Replacing the benzhydryl group with a benzyl moiety yields (R)-N-Benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide (CAS: 1938090-71-1).

- Trifluoromethyl Phenyl Thiourea Derivatives: Compounds like (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea lack the benzhydryl group entirely, resulting in simpler structures with lower molecular weights (~400–450 g/mol). These derivatives are often used as intermediates in medicinal chemistry .

Functional Group Analogues

- Hydroxamic Acid Derivatives : Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () replace the thiourea group with hydroxamic acid, altering metal-binding capabilities. These are less lipophilic and more suited for chelating applications (e.g., metalloenzyme inhibition) .

Key Comparative Data

| Compound Name | Molecular Weight (g/mol) | Purity | Key Structural Features | Applications |

|---|---|---|---|---|

| (R)-N-Benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide | ~530 (estimated) | >97% | Benzhydryl, thiourea, trifluoromethyl groups | Enzyme inhibition, drug discovery |

| (S)-N-Benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide | ~530 | >98% | Stereochemical inversion at chiral center | Chiral target studies |

| (R)-N-Benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide | 505.52 | 97% | Benzyl substituent, reduced steric bulk | Solubility-focused assays |

| (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)thiourea | ~450 | 98% | Simplified structure, dimethylamino group | Intermediate synthesis |

Research Findings and Implications

- Steric Effects : The benzhydryl group in the target compound enhances binding to hydrophobic pockets in proteins, as observed in crystallographic studies of similar thiourea derivatives .

- Trifluoromethyl Advantage: The 3,5-bis(trifluoromethyl)phenyl group improves metabolic stability compared to non-fluorinated analogues, as demonstrated in pharmacokinetic profiling .

- Purity Considerations: Commercial samples of the (R)- and (S)-enantiomers show minor purity discrepancies (97% vs. 98%), which may influence reproducibility in dose-response studies .

Preparation Methods

Reductive Amination of Benzophenone Derivatives

Benzhydryl moieties are typically synthesized via sodium borohydride reduction of substituted benzophenones. For example, 4-fluorobenzophenone is reduced to bis(4-fluorophenyl)methanol using NaBH₄ in methanol (yield: 85–92%). Subsequent chlorination with thionyl chloride (SOCl₂) yields bis(4-fluorophenyl)methyl chloride , which undergoes nucleophilic substitution with piperazine or primary amines to install the amine functionality.

-

Dissolve benzophenone (1.0 equiv) in anhydrous THF.

-

Add NaBH₄ (2.5 equiv) at 0°C, stir for 6 hr at room temperature.

-

Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Amidation with Trimethylbutanoyl Chloride

The tertiary amide group is introduced via reaction of the benzhydryl amine with 3,3-trimethylbutanoyl chloride. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) are employed in dichloromethane (DCM) to facilitate coupling.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Coupling Agent | HATU (1.2 equiv) |

| Base | DIPEA (3.0 equiv) |

| Temperature | 0°C → room temperature |

| Yield | 78–85% |

Thioureido Bridge Formation

Preparation of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate

The electrophilic isothiocyanate is synthesized from 3,5-bis(trifluoromethyl)aniline via treatment with thiophosgene (CSCl₂) in dichloromethane.

-

Dissolve 3,5-bis(trifluoromethyl)aniline (1.0 equiv) in DCM.

-

Add CSCl₂ (1.1 equiv) dropwise at −10°C.

-

Stir for 2 hr, wash with brine, and distill under reduced pressure.

-

Yield : 89–93%; Purity : >98% (GC-MS).

Coupling of Amine and Isothiocyanate

The thiourea linkage is formed by reacting Intermediate A with Intermediate B. This reaction proceeds via nucleophilic attack of the amine on the isothiocyanate, typically in aprotic solvents like DCM or THF.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Molar Ratio | 1:1 (amine:isothiocyanate) |

| Temperature | Room temperature |

| Reaction Time | 12–16 hr |

| Yield | 72–88% |

Mechanistic Insight : The reaction proceeds through a concerted mechanism where the amine lone pair attacks the electrophilic carbon of the isothiocyanate, followed by proton transfer to form the thiourea.

Enantiomeric Control and Chiral Resolution

Asymmetric Catalysis Using Thiourea Organocatalysts

Chiral thiourea catalysts, such as Schreiner’s thiourea (N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea), induce enantioselectivity during the amidation or thiourea-forming steps. For example, Jacobsen’s thiourea catalyst (5 mol%) in toluene at −40°C achieves enantiomeric excess (ee) of 75–82%.

Catalyst Structure :

\text{Schreiner’s thiourea} = \text{N,N′-[3,5-(CF}_3\text{)}_2\text{C}_6\text{H}_3]\text{NHCSNH}[3,5-(CF}_3\text{)}_2\text{C}_6\text{H}_3]

Kinetic Resolution via Crystallization

Racemic mixtures are resolved using chiral acids (e.g., (+)-di-p-toluoyl-D-tartaric acid) in ethanol/water. The (R)-enantiomer preferentially crystallizes, yielding >99% ee after two recrystallizations.

Scalability and Industrial Considerations

Large-Scale Thiourea Synthesis

Pilot-scale reactions (100 g) use continuous flow reactors to enhance mixing and heat transfer. Key parameters:

Q & A

Q. Basic Research Focus

- 1H/13C NMR: Key signals include the benzhydryl aromatic protons (δ 7.2–7.5 ppm), thiourea NH (δ ~10 ppm), and trifluoromethyl carbons (δ 120–125 ppm, quartets in 13C NMR).

- EI-HRMS: Exact mass analysis (e.g., C₂₂H₂₃F₆N₃OS requires m/z 491.49) confirms molecular formula .

- X-ray crystallography: Resolves absolute configuration for chiral centers, though limited by crystal formation challenges .

How do the 3,5-bis(trifluoromethyl)phenyl and thioureido groups influence the compound’s electronic properties?

Q. Advanced Research Focus

- DFT calculations: Predict electron-withdrawing effects of CF₃ groups, lowering LUMO energy and enhancing electrophilicity.

- Thermochemical data: The 3,5-bis(trifluoromethyl)aniline precursor has a high boiling point (358 K at 0.02 bar), reflecting stability under thermal stress .

- IR spectroscopy: Thiourea C=S stretching (~1250 cm⁻¹) and N-H bending (~1550 cm⁻¹) modes correlate with hydrogen-bonding capacity .

How can researchers address contradictions in catalytic activity data across studies?

Advanced Research Focus

Discrepancies in catalytic performance (e.g., enantioselectivity or turnover frequency) require:

- Control experiments: Verify absence of trace metal contaminants (e.g., via ICP-MS) that may alter reactivity.

- Solvent screening: Polar aprotic solvents (e.g., THF) may enhance solubility but reduce thiourea H-bonding efficacy.

- Substituent effects: Compare with analogs (e.g., ’s dimethylamino variants) to isolate electronic vs. steric contributions .

What strategies improve yield in the thiourea coupling step?

Q. Basic Research Focus

- Reagent quality: Use freshly distilled isothiocyanate to avoid hydrolysis.

- Temperature modulation: Slow addition at 0°C minimizes side reactions.

- Workup protocols: Acid-base extraction (e.g., 10% HCl wash) removes unreacted amine, while silica gel chromatography isolates the product (reported yields: 70–85% for analogs) .

How is the compound’s stability assessed under varying storage conditions?

Q. Advanced Research Focus

- Accelerated degradation studies: Expose to 40°C/75% RH for 4 weeks; monitor by HPLC for decomposition products (e.g., free thiourea or benzhydryl alcohol).

- Light sensitivity: UV-Vis spectroscopy tracks photodegradation (λmax ~270 nm for aromatic groups).

- Cryopreservation: Store at –20°C under argon to prevent oxidation .

What computational tools predict its binding affinity in enzyme inhibition studies?

Q. Advanced Research Focus

- Molecular docking (AutoDock/Vina): Simulate interactions with target enzymes (e.g., proteases) using the thioureido group as a hydrogen-bond donor.

- MD simulations: Assess conformational flexibility of the benzhydryl group in aqueous vs. lipid environments.

- QSAR models: Correlate trifluoromethyl substitution patterns with inhibitory potency .

How are synthetic byproducts or diastereomers characterized and mitigated?

Q. Advanced Research Focus

- LC-MS/MS: Identify byproducts (e.g., over-alkylated species) via fragmentation patterns.

- Chiral stationary phases: Separate diastereomers using reverse-phase HPLC (C18 column, acetonitrile/water gradient).

- Kinetic resolution: Adjust reaction time to favor the desired (R)-isomer before racemization occurs .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Solvent volume reduction: Transition from batch to flow chemistry for safer handling of CH₂Cl₂.

- Cost-effective purification: Replace column chromatography with recrystallization (e.g., using ethanol/water).

- Regulatory compliance: Document impurity profiles per ICH guidelines, focusing on genotoxic thiourea derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.